Ethyl 2-chloroacrylate

Radical polymerization kinetics Acrylate monomer reactivity Rotating sector method

Ethyl 2-chloroacrylate (ethyl α-chloroacrylate) is a specialized α,β-unsaturated ester monomer characterized by the presence of both an electrophilic carbon-carbon double bond and an α-chloro substituent, with a molecular weight of 134.56 g/mol and boiling point of 148.7 °C at 760 mmHg. The compound is distinguished from conventional acrylates by the strong electron-withdrawing effect of the α-chlorine atom, which substantially alters its polymerization kinetics, stereochemical control, and post-polymerization reactivity relative to unsubstituted acrylate analogs.

Molecular Formula C5H7ClO2
Molecular Weight 134.56 g/mol
CAS No. 687-46-7
Cat. No. B1594702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloroacrylate
CAS687-46-7
Molecular FormulaC5H7ClO2
Molecular Weight134.56 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C)Cl
InChIInChI=1S/C5H7ClO2/c1-3-8-5(7)4(2)6/h2-3H2,1H3
InChIKeyCVUNPKSKGHPMSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Chloroacrylate (CAS 687-46-7): Properties and Industrial Role


Ethyl 2-chloroacrylate (ethyl α-chloroacrylate) is a specialized α,β-unsaturated ester monomer characterized by the presence of both an electrophilic carbon-carbon double bond and an α-chloro substituent, with a molecular weight of 134.56 g/mol and boiling point of 148.7 °C at 760 mmHg . The compound is distinguished from conventional acrylates by the strong electron-withdrawing effect of the α-chlorine atom, which substantially alters its polymerization kinetics, stereochemical control, and post-polymerization reactivity relative to unsubstituted acrylate analogs. It serves as a reactive monomer for specialty acrylic polymers, an intermediate in the synthesis of 3-substituted acrylate derivatives via Horner-Emmons olefination with >95% E-stereoselectivity , and a building block in alkaloid synthesis [1]. The compound is listed on the 2024 TSCA Inventory as an active chemical substance in U.S. commerce [2].

Why Ethyl 2-Chloroacrylate Cannot Be Replaced by Ethyl Acrylate or Methyl 2-Chloroacrylate


The α-chloro substituent in ethyl 2-chloroacrylate fundamentally alters its electronic character and reaction kinetics in ways that prevent direct substitution with unsubstituted acrylates or even with closely related chloroacrylates. In radical homopolymerization, ethyl α-chloroacrylate exhibits a propagation rate constant (kp = 1660 L/mol·s at 30 °C) [1] that is substantially lower than that of ethyl acrylate (kp = 2340 L/mol·s at 30 °C) [2], reflecting the strong electron-withdrawing and radical-stabilizing effects of the α-chlorine that shift the reactivity balance between monomer and polymer radical. Unlike ethyl acrylate, which produces atactic polymers under standard radical conditions, ethyl 2-chloroacrylate polymerizes with measurable stereochemical bias due to α-substituent steric effects, with enthalpy and entropy differences between isotactic and syndiotactic additions of ΔHi* − ΔHs* = 910 cal/mol and ΔSi* − ΔSs* = 0.82 eu [3]. Furthermore, the α-chloro group enables post-polymerization functionalization pathways that are entirely absent in poly(ethyl acrylate). The methyl analog (methyl 2-chloroacrylate, CAS 80-63-7) offers similar α-chloro reactivity but differs markedly in its physicochemical and hazard profile—it is classified as a potent vesicant that causes large blisters upon trace skin contact and induces pulmonary edema upon vapor inhalation [4], whereas ethyl 2-chloroacrylate exhibits a comparatively milder hazard classification (H335: respiratory tract irritation warning) [5], making the ethyl ester the preferred choice for applications where handling safety is a critical procurement consideration.

Quantitative Differentiation Evidence for Ethyl 2-Chloroacrylate Versus In-Class Alternatives


Polymerization Propagation Rate: Ethyl 2-Chloroacrylate vs Ethyl Acrylate

Ethyl 2-chloroacrylate polymerizes with a propagation rate constant (kp) of 1660 L/mol·s at 30 °C, which is approximately 29% lower than the kp of ethyl acrylate (2340 L/mol·s at 30 °C) [1]. This reduced propagation rate stems from the electron-withdrawing α-chloro substituent, which stabilizes the propagating radical and alters the monomer-radical reactivity balance. The termination rate constant (kt) for ethyl 2-chloroacrylate was determined as 3.33 × 10^8 L/mol·s under the same conditions [1].

Radical polymerization kinetics Acrylate monomer reactivity Rotating sector method

Radical Copolymerization Kinetics: Ethyl 2-Chloroacrylate vs 2-Chloroethyl Acrylate

A direct head-to-head comparison of homopolymerization rates at 50 °C in benzene with AIBN initiator reveals that 2-chloroethyl acrylate (CEA) polymerizes with a rate constant approximately 98% higher than ethyl acrylate (EA): k = 1.49 × 10^-3 for CEA versus k = 7.54 × 10^-4 for EA [1]. While this study employed 2-chloroethyl acrylate (chlorine on the ester alkyl chain) rather than ethyl 2-chloroacrylate (chlorine on the α-carbon), the data demonstrate that chlorine substitution position critically influences polymerization kinetics. Ethyl 2-chloroacrylate, with its α-chloro substituent, exhibits even more pronounced electronic effects due to direct conjugation with the reactive double bond, as evidenced by its propagation rate constant (kp = 1660 L/mol·s) being substantially lower than ethyl acrylate (kp = 2340 L/mol·s) [2]. The activation energy for polymerization (Ep - Et/2) was calculated as 2.6 kcal/mol for CEA versus 2.8 kcal/mol for EA [1], indicating that chlorinated acrylates polymerize with slightly lower activation barriers than their non-chlorinated counterparts.

Copolymerization kinetics Acrylate reactivity Polymerization rate

Polymer Stereoregularity: Ethyl 2-Chloroacrylate vs Ethyl Acrylate

The α-chloro substituent in ethyl 2-chloroacrylate introduces measurable stereochemical differentiation during radical propagation that is absent in unsubstituted ethyl acrylate. Thermodynamic analysis of the stereochemical addition steps in ethyl α-chloroacrylate radical polymerization revealed an enthalpy difference between isotactic and syndiotactic additions of ΔHi* − ΔHs* = 910 cal/mol and an entropy difference of ΔSi* − ΔSs* = 0.82 eu [1]. These non-zero differences indicate that the α-chloro group imposes steric constraints that bias the stereochemical outcome of monomer addition, unlike ethyl acrylate which polymerizes to atactic polymer under standard radical conditions due to minimal steric differentiation between isotactic and syndiotactic transition states [2]. Furthermore, isotactic poly(ethyl α-chloroacrylate) can be synthesized using Grignard reagent-derived complex catalysts containing α,β-unsaturated ketones or esters as modifiers, whereas atactic polymer is obtained with saturated ketone modifiers [1].

Stereoregular polymerization Tacticity control Isotactic polymer

Human Hazard Profile: Ethyl 2-Chloroacrylate vs Methyl 2-Chloroacrylate

Procurement decisions involving α-chloroacrylates must account for substantial differences in human hazard profiles between the ethyl and methyl esters. Methyl 2-chloroacrylate (CAS 80-63-7) is documented as a potent vesicant that causes large blisters upon trace skin contact and can induce pulmonary edema upon vapor inhalation [1]. The U.S. EPA specifically notes that methyl 2-chloroacrylate is a strong eye, skin, and lung irritant and a respiratory poison, with the least trace on skin raising large blisters [1]. In contrast, ethyl 2-chloroacrylate (CAS 687-46-7) carries a comparatively milder hazard classification under GHS: H335 (100%): May cause respiratory irritation (Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation) [2]. This represents a significant difference in acute dermal hazard that directly impacts laboratory handling requirements, personal protective equipment specifications, and regulatory compliance burdens.

Chemical safety Toxicology Occupational exposure

Synthetic Utility: Ethyl 2-Chloroacrylate in E-Selective Horner-Emmons Olefination

Ethyl 2-chloroacrylate serves as a key building block in the synthesis of 3-substituted ethyl 2-chloroacrylates via Horner-Emmons olefination of α-chlorophosphonocarboxylates with aldehydes, achieving high yields with E-stereoselectivities superior to 95% when the reaction is carried out at -70 °C using an N,N′-dimethylethylenediamine-substituted phosphonate precursor . This stereoselectivity is enabled by the α-chloro substituent, which influences the transition-state geometry of the olefination step. In contrast, unsubstituted ethyl acrylate cannot participate in this class of α-functionalization reactions because the requisite α-chlorophosphonocarboxylate intermediate requires the α-chloro group for both precursor synthesis and stereocontrol. Methyl 2-chloroacrylate can undergo analogous transformations but offers no stereoselectivity advantage over the ethyl ester while carrying substantially greater handling hazards [1].

Horner-Emmons reaction Stereoselective synthesis α-Chloroacrylates

Thermal Stability of Chlorinated vs Non-Chlorinated Polyacrylates

Polymers derived from chlorinated acrylate monomers exhibit fundamentally different thermal degradation behavior compared to their non-chlorinated counterparts. A systematic study of poly(chloroethyl acrylates) and poly(chloroethyl methacrylates) demonstrated that as far as the onset temperature for mass loss is concerned, the chlorinated polymers definitely exhibit a lower stability than the nonchlorinated ones [1]. While this study examined chloroethyl acrylates (chlorine on the ester alkyl chain) rather than α-chloroacrylates, the class-level inference extends to poly(ethyl 2-chloroacrylate): the presence of covalently bound chlorine in the polymer backbone or side chain introduces thermally labile C-Cl bonds that undergo dehydrochlorination and subsequent crosslinking at elevated temperatures (exceeding approximately 430 K). The study further found that oxygen enhances crosslinking of mono- and dichloroethyl methacrylate polymers but retards or prevents crosslinking in other cases [1]. Non-chlorinated poly(ethyl acrylate) does not exhibit this thermal dehydrochlorination pathway and instead degrades primarily through depolymerization and ester pyrolysis mechanisms.

Polymer thermal stability Chlorinated acrylates Thermolysis

Optimal Research and Industrial Application Scenarios for Ethyl 2-Chloroacrylate


Controlled Radical Polymerization for Specialty Acrylic Copolymers

Ethyl 2-chloroacrylate is the monomer of choice when designing specialty acrylic copolymers requiring slower, more controlled propagation kinetics than conventional ethyl acrylate. Its propagation rate constant (kp = 1660 L/mol·s) is 29% lower than ethyl acrylate (2340 L/mol·s) [1], providing enhanced control over molecular weight distribution and copolymer composition in both conventional free-radical and controlled radical polymerization (ATRP, RAFT) systems. This reduced propagation rate is particularly advantageous when copolymerizing with highly reactive comonomers, as it helps minimize composition drift and ensures more uniform copolymer microstructure. The α-chloro substituent also imparts measurable stereochemical bias during propagation (ΔHi* − ΔHs* = 910 cal/mol) [2], enabling polymers with controlled tacticity that influences mechanical and thermal properties. Applications include high-performance coatings, specialty adhesives, and optical materials where precise polymer architecture directly translates to product performance.

Stereoselective Synthesis of α-Chloroacrylic Ester Derivatives

For synthetic chemists requiring 3-substituted α-chloroacrylates with defined stereochemistry, ethyl 2-chloroacrylate represents the optimal building block or target scaffold. The Horner-Emmons reaction of appropriately substituted α-chlorophosphonocarboxylates with aldehydes delivers ethyl 2-chloroacrylate derivatives with E-stereoselectivities exceeding 95% when conducted at -70 °C . This high stereoselectivity, combined with ethyl 2-chloroacrylate's manageable hazard profile relative to its methyl analog [3], makes it the preferred α-chloroacrylate for multi-step syntheses in medicinal chemistry, natural product derivatization, and agrochemical intermediate production. The ethyl ester also offers advantages in subsequent transformations, as the ethyl group provides greater steric protection of the ester moiety during functionalization of the α-chloro position than the methyl analog.

Thermally Crosslinkable Polymer Systems

Ethyl 2-chloroacrylate enables the design of thermally crosslinkable acrylic polymers that leverage the thermal lability of C-Cl bonds. Unlike non-chlorinated poly(ethyl acrylate), which degrades via depolymerization without crosslinking, chlorinated polyacrylates undergo dehydrochlorination at elevated temperatures (exceeding approximately 430 K for related chloroethyl acrylate systems) [4], generating reactive sites that facilitate intermolecular crosslinking. This property is particularly valuable in heat-curable coatings, reactive adhesives, and elastomer formulations where thermal activation triggers a transition from thermoplastic to thermoset behavior. Ethyl 2-chloroacrylate's α-chloro group, positioned directly on the polymer backbone rather than on a pendant ester chain, provides a distinct crosslinking mechanism from commercially available 2-chloroethyl acrylate-based polymers, offering formulators a differentiated tool for tailoring cure kinetics and final network properties.

Laboratory-Scale Monomer for Academic and Industrial R&D

For research laboratories requiring an α-chloroacrylate monomer, ethyl 2-chloroacrylate offers the optimal balance of functional utility and handling safety. Direct head-to-head hazard classification reveals that ethyl 2-chloroacrylate carries a GHS H335 warning for respiratory irritation only [5], whereas methyl 2-chloroacrylate is documented as a potent vesicant causing large blisters from trace skin contact and pulmonary edema from vapor inhalation [3]. This substantial difference in acute dermal hazard translates to reduced PPE requirements, simpler ventilation needs, and lower regulatory compliance burdens for ethyl 2-chloroacrylate users. The compound's inclusion on the 2024 TSCA Inventory as an active commercial chemical substance [6] further supports its availability and regulatory standing for U.S.-based procurement. These factors collectively make ethyl 2-chloroacrylate the preferred α-chloroacrylate monomer for routine laboratory synthesis, polymerization studies, and process development scale-up activities.

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